4-(2-Ethyloxiran-2-yl)pyridine
Description
4-(2-Ethyloxiran-2-yl)pyridine is a pyridine derivative featuring an epoxide (oxirane) ring substituted with an ethyl group at the 2-position of the pyridine ring. Epoxides are highly reactive due to their strained three-membered ring, making this compound a valuable intermediate in organic synthesis, particularly for ring-opening reactions to form diols or cross-linked polymers .
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
4-(2-ethyloxiran-2-yl)pyridine |
InChI |
InChI=1S/C9H11NO/c1-2-9(7-11-9)8-3-5-10-6-4-8/h3-6H,2,7H2,1H3 |
InChI Key |
WIOBMVCWYCJKOW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CO1)C2=CC=NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
Pyridine derivatives are often modified at the 2-, 3-, or 4-positions to alter reactivity and biological activity. Key analogs include:
Key Observations :
- The epoxide group in 4-(2-Ethyloxiran-2-yl)pyridine distinguishes it from analogs with amino or nitro substituents. Epoxides are more reactive than ethers (e.g., ethoxy in ) but less stable than saturated alkyl chains (e.g., methylthio in ).
Physicochemical Properties
Data from structurally related compounds suggest trends in solubility, stability, and reactivity:
Key Observations :
- The epoxide group likely reduces solubility in water compared to amino-substituted analogs (e.g., 4-(1-Aminoethyl)pyridine) due to lower polarity .
- Higher molecular weight analogs (e.g., ) exhibit elevated melting points, suggesting that this compound may require specialized storage conditions to prevent polymerization.
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